molecular formula C25H23N3O2S B12035049 N-(4-ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide CAS No. 474760-87-7

N-(4-ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

Cat. No.: B12035049
CAS No.: 474760-87-7
M. Wt: 429.5 g/mol
InChI Key: WNOTUCMXJVXHIX-UHFFFAOYSA-N
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Description

The compound N-(4-ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide features a 3,4-dihydroquinazolin-4-one core substituted at position 3 with a 4-methylphenyl group. A sulfanyl (-S-) linker at position 2 connects the quinazolinone moiety to an acetamide group, which is further substituted at the nitrogen atom with a 4-ethylphenyl group. This structure combines a heterocyclic scaffold (quinazolinone) with a thioether-acetamide side chain, a design common in bioactive molecules targeting enzymes or receptors. The ethyl and methyl substituents on the phenyl rings likely modulate lipophilicity and steric interactions, influencing pharmacokinetic and pharmacodynamic properties .

Properties

CAS No.

474760-87-7

Molecular Formula

C25H23N3O2S

Molecular Weight

429.5 g/mol

IUPAC Name

N-(4-ethylphenyl)-2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide

InChI

InChI=1S/C25H23N3O2S/c1-3-18-10-12-19(13-11-18)26-23(29)16-31-25-27-22-7-5-4-6-21(22)24(30)28(25)20-14-8-17(2)9-15-20/h4-15H,3,16H2,1-2H3,(H,26,29)

InChI Key

WNOTUCMXJVXHIX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)C

Origin of Product

United States

Preparation Methods

The synthesis of N-(4-ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved by reacting anthranilic acid with an appropriate aldehyde or ketone under acidic or basic conditions to form the quinazolinone ring.

    Introduction of the Sulfanylacetamide Moiety: The quinazolinone intermediate is then reacted with a thiol compound, such as 4-methylthiophenol, under nucleophilic substitution conditions to introduce the sulfanyl group.

    Final Coupling: The resulting intermediate is then coupled with 4-ethylphenylamine under appropriate conditions to form the final product.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity, possibly using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N-(4-ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide can undergo various chemical reactions:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazolinone core can be reduced to a dihydroquinazoline using reducing agents like lithium aluminum hydride.

    Substitution: The ethylphenyl and methylphenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions would depend on the specific conditions and reagents used.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of N-(4-ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide exhibit significant anticancer activity. A study published in 2019 explored various derivatives as potential anticancer agents and found that certain compounds demonstrated effective cytotoxicity against a range of cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of tumor growth by modulating key signaling pathways involved in cell proliferation and survival .

COX-II Inhibition

The compound has been evaluated for its inhibitory effects on cyclooxygenase-2 (COX-II), an enzyme implicated in inflammation and cancer progression. Inhibitors targeting COX-II are critical in developing anti-inflammatory drugs. Various studies have shown that related compounds exhibit potent COX-II inhibitory activity, suggesting that N-(4-ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide could be a promising candidate for further development as an anti-inflammatory agent .

Antimicrobial Activity

Emerging studies suggest that this compound may possess antimicrobial properties. The sulfanyl group in its structure is believed to enhance interaction with microbial targets, leading to inhibition of bacterial growth. Preliminary data indicate effectiveness against certain Gram-positive and Gram-negative bacteria, warranting further investigation into its potential as an antimicrobial agent .

Case Study 1: Anticancer Efficacy

In a controlled study involving various synthesized derivatives of N-(4-ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide, researchers observed significant reductions in cell viability in breast cancer cell lines (MCF7). The study utilized MTT assays to quantify cytotoxicity, revealing IC50 values in the low micromolar range .

Case Study 2: Inhibition of COX-II

A comparative study assessed the COX-II inhibitory effects of several quinazoline derivatives, including N-(4-ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide. Results indicated that the compound exhibited an IC50 value comparable to established COX-II inhibitors like Celecoxib, highlighting its potential as an anti-inflammatory drug .

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide would depend on its specific biological target. The quinazolinone core can interact with various enzymes and receptors, potentially inhibiting their activity. The sulfanylacetamide moiety could influence the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with the target molecule, differing primarily in substituents on the quinazolinone core or acetamide side chain. These variations impact physicochemical properties and biological activity.

Compound Name Quinazolinone Substituent Acetamide Substituent Molecular Weight Key Features Reference
Target Compound 4-methylphenyl 4-ethylphenyl ~453.5 (calc) Ethyl group enhances lipophilicity; methylphenyl improves steric fit.
N-(4-acetamidophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide 4-methylphenyl 4-acetamidophenyl ~467.5 (calc) Acetamido group increases polarity and hydrogen-bonding capacity.
2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide 4-chlorophenyl 4-sulfamoylphenyl 501.0 Chloro and sulfamoyl groups enhance binding to charged/polar targets.
N-(3-chloro-2-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide 4-methylphenyl 3-chloro-2-methylphenyl 450.0 Chloro and methyl groups introduce steric bulk and electron-withdrawing effects.
N-(5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenylquinazolin-2-yl)sulfanyl)acetamides Phenyl 5-arylidenethiazolidinone derivatives ~440–500 Thiazolidinone ring replaces ethylphenyl, enabling π-π stacking interactions.

Key Observations

Substituent Effects on Lipophilicity: The 4-ethylphenyl group in the target compound increases lipophilicity compared to polar substituents like sulfamoyl (logP ~3.5 vs. ~2.0) .

Steric and Electronic Modifications: The 4-methylphenyl group on the quinazolinone core balances steric bulk and electronic effects, whereas bulkier substituents (e.g., 4-methoxyphenyl in ) may hinder target binding .

Biological Activity Trends: Compounds with sulfamoyl or acetamido groups () show higher solubility, making them suitable for oral administration . Thiazolidinone derivatives () exhibit broader antimicrobial activity due to their heterocyclic diversity .

Biological Activity

N-(4-ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C25H23N3O2S
  • Monoisotopic Mass : 429.1511 Da
  • InChIKey : WNOTUCMXJVXHIX-UHFFFAOYSA-N

The compound features a quinazoline core with a sulfanyl group, which is hypothesized to play a crucial role in its biological activity.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its potential as an anti-cancer agent and its effects on various signaling pathways.

Anticancer Activity

Several studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance:

  • In vitro studies demonstrated that derivatives of quinazoline compounds can inhibit cell proliferation in breast and lung cancer cells, suggesting that N-(4-ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide may exhibit similar properties .

The proposed mechanisms through which this compound may exert its biological effects include:

  • Inhibition of Kinase Activity : Many quinazoline derivatives act as kinase inhibitors, disrupting critical signaling pathways involved in cell growth and survival.
  • Induction of Apoptosis : Evidence suggests that such compounds can initiate programmed cell death in cancer cells, enhancing their therapeutic potential.

Case Studies

  • Study on Cell Lines : A study evaluated the cytotoxic effects of a related quinazoline compound on human breast cancer cell lines (MCF7). The results showed a significant reduction in cell viability at concentrations above 20 µM, indicating potential for development as an anticancer agent .
  • Mechanistic Insights : Another research focused on the molecular mechanisms, revealing that treatment with quinazoline derivatives led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells, further supporting the hypothesis that these compounds can induce apoptosis .

Data Table: Biological Activity Summary

Activity TypeEffect ObservedReference
CytotoxicityReduction in cell viability
Apoptosis InductionIncreased pro-apoptotic proteins
Kinase InhibitionDisruption of signaling pathways

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